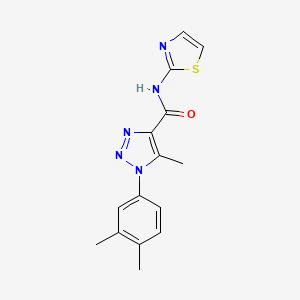![molecular formula C21H26FN3O2 B2600546 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide CAS No. 946262-86-8](/img/structure/B2600546.png)
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a dimethylamino group, a morpholine ring, and a fluorobenzamide moiety, which contribute to its diverse chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-methylbenzamide
- N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-chlorobenzamide
- N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-bromobenzamide
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and potentially increasing its therapeutic potential.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24(2)19-9-5-16(6-10-19)20(25-11-13-27-14-12-25)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKOIQZXLNUDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2600463.png)

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)
![4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2600472.png)
![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)
![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)
![N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2600477.png)
![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)


![N-(4-methylphenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2600482.png)


